- Facile synthesis of α-ketocarbonyl compounds from α-hydroxycarbonyl compounds, Synthetic Communications, 2002, 32(1), 31-35

Cas no 923-11-5 (Isopropyl 2-oxopropanoate)

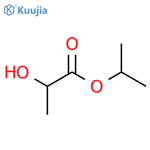

Isopropyl 2-oxopropanoate structure

Produktname:Isopropyl 2-oxopropanoate

Isopropyl 2-oxopropanoate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Propanoic acid, 2-oxo-, 1-methylethyl ester

- isopropyl 2-oxopropanoate

- propan-2-yl 2-oxopropanoate

- Pyruvic acid, isopropyl ester (7CI, 8CI)

- 2-Oxo-propionic acid isopropyl ester

- Isopropyl pyruvate

- CS-M0668

- Q63395691

- 923-11-5

- DTXSID20433351

- WUBJISGMPZWFKY-UHFFFAOYSA-N

- DB-351715

- AKOS006371533

- isopropyl2-oxopropanoate

- SCHEMBL427360

- isopropylpyruvate

- CS-13694

- Isopropyl 2-oxopropanoate

-

- MDL: MFCD18642773

- Inchi: 1S/C6H10O3/c1-4(2)9-6(8)5(3)7/h4H,1-3H3

- InChI-Schlüssel: WUBJISGMPZWFKY-UHFFFAOYSA-N

- Lächelt: O=C(C(C)=O)OC(C)C

Berechnete Eigenschaften

- Genaue Masse: 130.062994177g/mol

- Monoisotopenmasse: 130.062994177g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 9

- Anzahl drehbarer Bindungen: 3

- Komplexität: 126

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 43.4Ų

- XLogP3: 0.8

Isopropyl 2-oxopropanoate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR370056-1g |

Isopropyl 2-oxopropanoate |

923-11-5 | 98+% | 1g |

£456.00 | 2025-02-20 | |

| ChemScence | CS-M0668-1g |

isopropyl 2-oxopropanoate |

923-11-5 | 1g |

$625.0 | 2022-04-26 | ||

| ChemScence | CS-M0668-250mg |

isopropyl 2-oxopropanoate |

923-11-5 | 250mg |

$312.0 | 2022-04-26 | ||

| 1PlusChem | 1P0068GB-250mg |

Propanoic acid, 2-oxo-, 1-methylethyl ester |

923-11-5 | 95% | 250mg |

$228.00 | 2024-04-20 | |

| A2B Chem LLC | AC90091-250mg |

Propanoic acid, 2-oxo-, 1-methylethyl ester |

923-11-5 | 95% | 250mg |

$183.00 | 2024-05-20 | |

| eNovation Chemicals LLC | Y1226244-1g |

isopropyl 2-oxopropanoate |

923-11-5 | 95% | 1g |

$540 | 2025-02-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTZ493-250mg |

Propanoic acid, 2-oxo-, 1-methylethyl ester |

923-11-5 | 95% | 250mg |

¥2023.0 | 2024-04-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057051-250mg |

Isopropyl 2-oxopropanoate |

923-11-5 | 95% | 250mg |

¥3022.00 | 2024-04-25 | |

| A2B Chem LLC | AC90091-5g |

Propanoic acid, 2-oxo-, 1-methylethyl ester |

923-11-5 | 97% | 5g |

$413.00 | 2024-07-18 | |

| Aaron | AR0068ON-5g |

Propanoic acid, 2-oxo-, 1-methylethyl ester |

923-11-5 | 95% | 5g |

$595.00 | 2025-02-10 |

Isopropyl 2-oxopropanoate Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid , Sodium hypobromite Solvents: Dichloromethane , Water ; < 0 °C; 5 h, rt

1.2 Reagents: Sodium pyrosulfite Solvents: Water ; 15 min, rt

1.2 Reagents: Sodium pyrosulfite Solvents: Water ; 15 min, rt

Referenz

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene ; 24 h, reflux; cooled

1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized

Referenz

- Stereo- and Regioselective [3+3] Annulation Reaction Catalyzed by Ytterbium: Synthesis of Bicyclic 1,4-Dihydropyridines, Advanced Synthesis & Catalysis, 2021, 363(20), 4761-4769

Synthetic Routes 7

Synthetic Routes 8

Reaktionsbedingungen

Referenz

- Preparation of pyruvate for medicine and cosmetics, China, , ,

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: Vanadate(6-), nona-μ-oxotrioxo(pentadeca-μ-oxononaoxononamolybdate)[μ12-[phospha… Solvents: Isopropanol ; 1.5 MPa, 100 °C; 4 h, 100 °C

Referenz

- Process for preparation of pyruvate from lactic acid through catalytic conversion, China, , ,

Synthetic Routes 10

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene ; 16 h, reflux

1.2 Reagents: Sodium carbonate Solvents: Water

1.2 Reagents: Sodium carbonate Solvents: Water

Referenz

- Asymmetric Hetero-Diels-Alder Reaction of Danishefsky's Dienes with α-Carbonyl Esters Catalyzed by an Indium(III)-PyBox Complex, Organic Letters, 2013, 15(12), 2914-2917

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

Synthetic Routes 16

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: Hydrogen peroxide Catalysts: Triethylamine , Chromium trioxide Solvents: Acetonitrile , Water

Referenz

- The oxidation of methacrylic acid esters with hydrogen peroxide in the presence of chromium catalysts. A novel route to pyruvic acid esters, Chemistry Letters, 1989, (1), 99-100

Synthetic Routes 18

Synthetic Routes 19

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: Vanadium oxytrichloride Solvents: Acetonitrile ; 40 min, 298 K

Referenz

- Efficient Oxidative Dehydrogenation of Lactate to Pyruvate Using a Gas-Liquid Micro Flow System, Industrial & Engineering Chemistry Research, 2011, 50(7), 3858-3863

Isopropyl 2-oxopropanoate Raw materials

Isopropyl 2-oxopropanoate Preparation Products

Isopropyl 2-oxopropanoate Verwandte Literatur

-

Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482

-

Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

4. Back matter

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

923-11-5 (Isopropyl 2-oxopropanoate) Verwandte Produkte

- 96-26-4(Dihydroxyacetone)

- 52009-14-0(Calcium pyruvate)

- 617-35-6(Ethyl pyruvate)

- 9001-59-6(Pyruvate kinase )

- 113-24-6(Sodium 2-oxopropanoate)

- 20279-44-1(Butyl 2-oxopropanoate)

- 600-22-6(Methyl pyruvate)

- 4151-33-1(Pyruvic Acid Potassium Salt)

- 127-17-3(Pyruvic acid)

- 1806632-37-0(2-(2-Carboxyethyl)-3-mercaptomandelic acid)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:923-11-5)Isopropyl 2-oxopropanoate

Reinheit:99%/99%

Menge:250mg/1g

Preis ($):205.0/467.0